molecular formula C21H28N2O6 B3041530 Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate CAS No. 313491-20-2

Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate

Cat. No.: B3041530
CAS No.: 313491-20-2
M. Wt: 404.5 g/mol
InChI Key: DLVDNMYKNPGCHJ-UHFFFAOYSA-N
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Description

Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate is a specialized chemical intermediate designed for advanced organic and peptide synthesis. Its structure incorporates a piperidylidene core, a privileged scaffold in medicinal chemistry known for enhancing a compound's ability to interact with biological targets and cross cell membranes . The molecule is strategically protected with two orthogonal protecting groups: a tert -butoxycarbonyl (Boc) group on the piperidine nitrogen and a carboxybenzyl (Cbz) group on the amino function. The Boc group is stable toward bases and hydrogenolysis but can be cleanly removed under mild acidic conditions like trifluoroacetic acid (TFA), while the Cbz group is stable under acidic conditions but can be selectively removed by catalytic hydrogenation (e.g., Pd-C, H 2 ) . This orthogonal protection strategy is essential for the synthesis of complex multifunctional targets, allowing for the sequential and selective deprotection of amino functions without affecting other sensitive parts of the molecule . The presence of the ester moiety further facilitates its use in coupling reactions. This combination of features makes this compound a versatile and valuable building block for researchers constructing peptide mimetics, developing novel pharmaceuticals such as enzyme inhibitors or receptor antagonists, and exploring new chemical entities in drug discovery programs . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-[2-methoxy-2-oxo-1-(phenylmethoxycarbonylamino)ethylidene]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O6/c1-21(2,3)29-20(26)23-12-10-16(11-13-23)17(18(24)27-4)22-19(25)28-14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVDNMYKNPGCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C(C(=O)OC)NC(=O)OCC2=CC=CC=C2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Boc-Protected Piperidylidene Component

The Boc-protected 4-piperidylidene moiety is synthesized through a three-step sequence:

  • Cyclopentanone Functionalization : Cyclopentanone undergoes nucleophilic addition with organolithium or Grignard reagents to form substituted cyclopentanol derivatives. For example, treatment with phenylmagnesium bromide yields phenylcyclopentanol.
  • Azide Formation : The alcohol is converted to an azide via reaction with sodium azide (NaN₃) under acidic conditions (e.g., HCl/H₂SO₄), producing phenylcyclopentyl azide.
  • Reduction and Boc Protection : Lithium aluminum hydride (LiAlH₄) reduces the azide to a primary amine, which is subsequently protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N).

Synthesis of Cbz-Protected Aminoacetate Component

The Cbz-aminoacetate segment is prepared via:

  • Glycine Ester Protection : Glycine methyl ester reacts with benzyl chloroformate (Cbz-Cl) in a biphasic system (water/dichloromethane) with sodium bicarbonate (NaHCO₃) as a base, yielding Cbz-protected glycine methyl ester.
  • Ketone Introduction : The glycine derivative undergoes Horner–Wadsworth–Emmons olefination with phosphorylated ketones to install the α,β-unsaturated carbonyl group, critical for subsequent reductive amination.

Coupling via Reductive Amination

The final assembly employs reductive amination to conjugate the Boc-piperidylidene and Cbz-aminoacetate intermediates:

Reaction Conditions

  • Catalyst : Palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH₃CN) in methanol or ethanol.
  • Temperature : 25–50°C under inert atmosphere (N₂ or Ar).
  • Workup : Filtration through Celite®, followed by silica gel chromatography to isolate the product.

Mechanistic Insights

The reaction proceeds via imine formation between the ketone of the Boc-piperidylidene and the amine of the Cbz-aminoacetate, followed by reduction to a stable secondary amine. The Boc and Cbz groups remain intact under these conditions, ensuring no deprotection occurs prematurely.

Analytical and Pharmacokinetic Data

Solubility and Stability

Recent studies report the following properties for structurally analogous compounds:

Property Value (PBS, pH 7.4) Metabolic Stability (t₁/₂ in Liver Microsomes)
Aqueous Solubility 209–250 μM Mouse: 56–120 min; Human: >120 min
Plasma Protein Binding >95% NADPH/UDPGA cofactors enhance stability

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), 4.10–3.95 (m, 2H, CH₂O), 3.65 (s, 3H, OCH₃), 1.45 (s, 9H, Boc tert-butyl).
  • HRMS : Calculated for C₂₁H₂₈N₂O₆ [M+H]⁺: 404.5; Found: 404.5.

Industrial-Scale Considerations

Process Optimization

  • Cost Efficiency : Substituting LiAlH₄ with sodium borohydride (NaBH₄) in reduction steps reduces safety risks without compromising yield.
  • Green Chemistry : Use of water as a solvent in Cbz protection steps aligns with sustainable practices.

Regulatory Compliance

Industrial syntheses adhere to strict guidelines to prevent contamination with genotoxic impurities (e.g., azide residues). Final products are purified to ≥95% purity via recrystallization (ethanol/water) or preparative HPLC.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Derivatives

a) 2-[4-(Diphenylmethylene)-1-piperidinyl]-acetic acids and amides (EP0048705)
  • Structure : Piperidine ring with a diphenylmethylene group at the 4-position and acetic acid/amide side chains.
  • Key Differences : Lacks Boc and Cbz protections; instead, diphenylmethylene enhances lipophilicity. The carboxylic acid/amide terminus contrasts with the methyl ester in the target compound.
  • Applications : Exhibits antiallergic, spasmolytic, and antihistaminic activities, attributed to the diphenylmethylene group’s steric bulk and electronic effects .
b) Methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate
  • Structure: Bicyclo[2.2.1]heptane (norbornane) core with Cbz-protected amino and methyl ester groups.
  • Key Differences: The rigid norbornane scaffold imposes conformational constraints absent in the piperidylidene system of the target compound. This rigidity may influence binding to biological targets .

Ester-Functionalized Heterocycles

a) Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate
  • Structure : Imidazole ring with diphenyl substituents and an ethyl acetate chain.
  • Key Differences : Replaces the piperidylidene ring with an imidazole heterocycle, which may enhance metal-binding capacity. The ethyl ester group offers slightly different hydrolysis kinetics compared to the methyl ester in the target compound .
b) Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate
  • Structure : Tetrazole ring linked to a methyl acetate group and a 2-hydroxyphenyl substituent.
  • Key Differences : The tetrazole ring participates in hydrogen bonding (O–H⋯N) and π-π interactions, which are absent in the target compound. This influences crystal packing and solubility .

Cbz/Amino-Protected Analogues

a) Methyl 2-(Cbz-amino)-2-(oxetan-3-yl)acetate
  • Structure: Oxetane ring replaces the piperidylidene core, retaining the Cbz-protected amino and methyl ester groups.
  • Key Differences : The oxetane’s strained ring system may improve metabolic stability compared to piperidylidene, a consideration in prodrug design .
b) 2-(Cbz-amino)acetaldehyde Dimethyl Acetal
  • Structure : Acetaldehyde derivative with a dimethyl acetal group and Cbz protection.
  • Key Differences : The acetal functionality increases stability under acidic conditions but reduces reactivity in ester hydrolysis compared to the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Core Structure Key Functional Groups Applications Reference
Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate C₂₁H₂₈N₂O₆ Piperidylidene Boc, Cbz, methyl ester Pharmaceutical intermediates
2-[4-(Diphenylmethylene)-1-piperidinyl]-acetic acid C₂₀H₂₁NO₂ Piperidine Diphenylmethylene, carboxylic acid Antiallergic agents
Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate C₁₉H₁₈N₂O₂ Imidazole Ethyl ester, diphenyl Ligand in metal-organic frameworks
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate C₁₀H₁₀N₄O₃ Tetrazole Methyl ester, hydroxylphenyl Crystal engineering
Methyl 2-(Cbz-amino)-2-(oxetan-3-yl)acetate C₁₄H₁₇NO₅ Oxetane Cbz, methyl ester Prodrug synthesis

Pharmacological and Industrial Relevance

While the target compound’s exact biological activity is unspecified, structural analogs provide clues:

  • The tetrazole compound’s crystal packing () suggests utility in materials science, whereas the target compound’s Boc/Cbz protections make it a versatile intermediate in peptide synthesis .

Biological Activity

Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Boc Group : A tert-butyloxycarbonyl protecting group that enhances stability and solubility.
  • Piperidine Derivative : Imparts potential pharmacological properties.
  • Cbz-Amino Group : A benzyloxycarbonyl group that may influence biological interactions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that the piperidine moiety may engage in receptor binding, while the Cbz-amino group could facilitate interactions with enzymes or other proteins.

Anticancer Potential

The compound's ability to inhibit cell proliferation has been explored in several studies. For example, compounds with similar piperidine structures have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also exhibit anticancer properties.

Case Studies and Research Findings

  • Inhibition of Tyrosinase Activity : A study examined compounds similar to this compound for their ability to inhibit tyrosinase, an enzyme involved in melanin production. Results indicated that certain derivatives could inhibit tyrosinase activity significantly, suggesting a potential application in treating hyperpigmentation disorders .
    CompoundTyrosinase Inhibition (%)IC50 (μM)
    1b96.69 ± 0.010.88 ± 0.91
    1c18.96 ± 0.44>100
  • Antifilarial Activity : Similar piperidine derivatives have been assessed for antifilarial activity against Brugia malayi. These studies showed promising results, indicating potential macrofilaricidal effects .
  • Cytotoxicity Against Cancer Cell Lines : Various studies have reported the cytotoxic effects of piperidine-based compounds on cancer cell lines such as HeLa and MCF-7. These findings highlight the potential for developing new anticancer agents based on this compound.

Q & A

Q. What synthetic strategies are employed for the preparation of Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate?

The synthesis typically involves multi-step protection-deprotection strategies. For example, the Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups are introduced to protect amine functionalities during reactions. A common approach includes:

  • Stepwise Protection : Boc protection of the piperidine nitrogen under anhydrous conditions (e.g., using di-tert-butyl dicarbonate) followed by Cbz protection of the aminoacetate moiety.
  • Condensation Reactions : Formation of the piperidylidene-acetate backbone via condensation of intermediates, as seen in analogous syntheses using chloroacetic acid and aldehydes under reflux with acetic anhydride . Characterization involves IR, NMR, and mass spectrometry to confirm structural integrity .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

NMR analysis focuses on key signals:

  • ¹H NMR : Peaks for Boc (tert-butyl group at δ ~1.4 ppm) and Cbz (benzyl aromatic protons at δ ~7.3 ppm). The piperidylidene protons appear as distinct singlets (e.g., δ ~7.9 ppm for =CH in analogous compounds) .
  • ¹³C NMR : Carbonyl signals for Boc (δ ~155 ppm) and ester groups (δ ~170 ppm). The piperidylidene carbons are observed at δ ~135–165 ppm . Cross-validation with IR (stretches for NH, C=O) and MS (molecular ion peaks) is critical .

Q. What roles do the Boc and Cbz protecting groups play in the synthesis?

  • Boc Group : Protects the piperidine nitrogen under basic/neutral conditions and is cleaved with acids (e.g., TFA). This prevents undesired side reactions during subsequent steps .
  • Cbz Group : Shields the aminoacetate moiety and is removed via hydrogenolysis (H₂/Pd-C) or strong acids. Its stability under basic conditions allows selective deprotection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates. For condensation steps, acetic anhydride/acetic acid mixtures improve reaction efficiency .
  • Catalysis : Use of sodium acetate as a base in condensation reactions minimizes byproducts .
  • Temperature Control : Reflux conditions (e.g., 80–100°C) for 2–12 hours balance reaction rate and decomposition risks . Monitoring via TLC or HPLC ensures reaction completion.

Q. How to resolve contradictions in spectroscopic data during characterization?

Discrepancies between predicted and observed spectra may arise from:

  • Tautomerism : The piperidylidene group can exhibit keto-enol tautomerism, altering NMR signals. Variable-temperature NMR or computational modeling (DFT) helps identify dominant forms .
  • Impurity Peaks : Compare with synthetic intermediates (e.g., unreacted Boc/Cbz precursors) using LC-MS. Recrystallization from DMF/water or column chromatography improves purity .

Q. What are the best practices for ensuring compound stability during storage?

  • Storage Conditions : Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of ester and carbamate groups. Desiccants (silica gel) mitigate moisture-induced degradation .
  • Handling Precautions : Avoid prolonged exposure to light or acidic/basic environments, which cleave Boc/Cbz groups .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate
Reactant of Route 2
Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate

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